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Compound of Interest

Compound Name: Methoxyphenylethylamine

Cat. No.: B8523189 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for the

ortho-, meta-, and para-isomers of methoxyphenylethylamine. Designed for researchers,

scientists, and drug development professionals, this document presents detailed Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a comparative

format. Furthermore, it outlines the experimental protocols for acquiring this data and includes

visualizations of the analytical workflows.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-methoxyphenylethylamine,

3-methoxyphenylethylamine, and 4-methoxyphenylethylamine, facilitating a direct

comparison of their characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of

atoms within a molecule. The chemical shifts (δ) are highly sensitive to the electronic

environment of the nuclei, providing a unique fingerprint for each isomer.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Proton

2-

Methoxyphenylethyl

amine

3-

Methoxyphenylethyl

amine

4-

Methoxyphenylethyl

amine

-OCH₃ 3.81 (s) 3.79 (s) 3.78 (s)

-CH₂- (aliphatic) 2.89 (t) 2.88 (t) 2.85 (t)

-CH₂-N (aliphatic) 3.01 (t) 2.99 (t) 2.97 (t)

Aromatic H 6.85-7.20 (m) 6.75-7.25 (m) 6.84 (d), 7.12 (d)

-NH₂ 1.4 (br s) 1.5 (br s) 1.3 (br s)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon

2-

Methoxyphenylethyl

amine

3-

Methoxyphenylethyl

amine

4-

Methoxyphenylethyl

amine

-OCH₃ 55.2 55.1 55.2

-CH₂- (aliphatic) 34.0 38.9 38.0

-CH₂-N (aliphatic) 42.5 42.9 42.9

Aromatic C-O 157.5 159.8 158.1

Aromatic C-C 127.9 141.2 131.9

Aromatic C-H
110.4, 120.7, 127.3,

130.2

111.9, 114.9, 121.5,

129.5
114.0, 129.8

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands (in cm⁻¹)
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Vibrational Mode

2-

Methoxyphenylethyl

amine

3-

Methoxyphenylethyl

amine

4-

Methoxyphenylethyl

amine

N-H stretch (amine)

~3360, ~3290 (two

bands for primary

amine)

~3360, ~3290 ~3350, ~3280

C-H stretch (aromatic) ~3060, ~3000 ~3050, ~3000 ~3025

C-H stretch (aliphatic) ~2930, ~2850 ~2930, ~2850 ~2930, ~2850

C=C stretch

(aromatic)
~1600, ~1495 ~1600, ~1490 ~1610, ~1510

N-H bend (amine) ~1580 ~1580 ~1585

C-O stretch (aryl

ether)
~1245 ~1260 ~1245

C-N stretch (amine) ~1030 ~1040 ~1035

Out-of-plane C-H

bend (aromatic

substitution)

~750 (ortho) ~780, ~690 (meta) ~830 (para)

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The fragmentation pattern provides valuable information

about the structure of the molecule.

Table 4: Key Mass Spectral Fragments (m/z)
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Isomer Molecular Ion (M⁺) Base Peak Major Fragments

2-

Methoxyphenylethyla

mine

151 121 91, 77, 30

3-

Methoxyphenylethyla

mine

151 121 91, 77, 30

4-

Methoxyphenylethyla

mine

151 121 91, 77, 30

The primary fragmentation pathway for all three isomers involves the benzylic cleavage to lose

the ethylamine side chain, resulting in a stable methoxybenzyl cation at m/z 121. Further

fragmentation of this ion can lead to the loss of a methyl radical to give a fragment at m/z 106,

or the loss of carbon monoxide to give a fragment at m/z 93. The peak at m/z 30 corresponds

to the [CH₂NH₂]⁺ fragment from the cleavage of the C-C bond adjacent to the nitrogen atom.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the methoxyphenylethylamine isomer is

dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR

tube.

Instrumentation: Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition:

A standard one-dimensional proton NMR spectrum is acquired.

Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4

seconds, a relaxation delay of 1-5 seconds, and an accumulation of 8-16 scans.
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Data processing involves Fourier transformation, phase correction, and baseline

correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26

ppm).

¹³C NMR Acquisition:

A proton-decoupled carbon-13 NMR spectrum is acquired.

Typical parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2

seconds, a relaxation delay of 2-5 seconds, and an accumulation of 512-2048 scans.

Data processing is similar to the ¹H spectrum. Chemical shifts are referenced to the

solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the liquid or

solid sample is placed directly onto the diamond crystal of the ATR accessory.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty ATR crystal is recorded.

The sample is placed on the crystal, and the sample spectrum is recorded.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

The spectrum is recorded in the range of 4000-400 cm⁻¹. The final spectrum is presented

as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a gas

chromatograph (GC-MS) or direct infusion. For GC-MS, a dilute solution of the analyte is

injected into the GC, where it is vaporized and separated on a capillary column before

entering the mass spectrometer.
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Ionization: Electron Ionization (EI) is typically used at a standard energy of 70 eV.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to

separate the ions based on their mass-to-charge ratio.

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at

different m/z values.

Visualizations
The following diagrams illustrate the general experimental workflows for the spectroscopic

analysis of methoxyphenylethylamine isomers.

Sample Preparation

Data Acquisition

Data Processing

Weigh Sample (5-10 mg) Dissolve in Deuterated Solvent Transfer to NMR Tube Place in NMR Spectrometer

Acquire ¹H Spectrum

Acquire ¹³C Spectrum

Fourier Transform Phase Correction Baseline Correction Reference to Solvent Analysis

Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow

Sample Preparation Data Acquisition Data Processing & Analysis

Place Sample on ATR Crystal Record Background Spectrum Record Sample Spectrum Generate Transmittance/Absorbance Spectrum Identify Characteristic Peaks

Click to download full resolution via product page

FTIR Spectroscopy Experimental Workflow
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Sample Introduction Mass Spectrometry Data Analysis

Inject Sample into GC Separation on GC Column Electron Ionization (70 eV) Mass Analysis (Quadrupole/TOF) Ion Detection Generate Mass Spectrum Analyze Fragmentation Pattern

Click to download full resolution via product page

GC-MS Experimental Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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